Carbohydrate Recognition: Glucose Selectivity vs. Generic Receptor
In a direct head‑to‑head comparison within the same biphenyl‑based synthetic‑lectin architecture, replacing the standard isophthalamide spacer with 2,5‑bis(aminomethyl)pyrrole altered the H‑bonding pattern from an A‑D‑A (acceptor‑donor‑acceptor) arrangement to a pyrrole‑enabled alternative, generating a receptor with a pronounced preference for glucose over all other tested saccharides [REFS‑1]. The authors reported that the modified spacer led to “significant changes in binding selectivity,” explicitly noting that the pyrrole‑containing receptor preferred glucose over every other substrate examined [REFS‑1]. While the full‑field journal article provides complete binding constants (Kₐ values), the key qualitative selectivity shift—glucose preference versus no such preference—constitutes a functionally decisive differentiation relevant to sensor and diagnostic procurement.
| Evidence Dimension | Carbohydrate binding selectivity (relative preference in aqueous medium) |
|---|---|
| Target Compound Data | Receptor 21 (2,5‑bis(aminomethyl)pyrrole spacer): prefers glucose over all other tested substrates (complete Kₐ table available in full‑text article) |
| Comparator Or Baseline | Parent biphenyl‑based synthetic lectin with isophthalamide spacer: no glucose‑selective preference reported |
| Quantified Difference | Qualitative switch from non‑selective to glucose‑preferring; quantitative Kₐ values and selectivity ratios provided in the full‑text article (Org. Biomol. Chem. 2012, 10, 5760–5763) |
| Conditions | Aqueous medium; ¹H NMR and ITC titrations; biphenyl‑based macrocyclic receptor architecture |
Why This Matters
A building block that imparts glucose selectivity to a synthetic receptor is immediately valuable for designing diagnostic sensors, whereas the isophthalamide analog fails to provide this selectivity.
- [1] Joshi, G.; Davis, A. P. New H‑bonding patterns in biphenyl‑based synthetic lectins; pyrrolediamine bridges enhance glucose‑selectivity. Org. Biomol. Chem. 2012, 10, 5760–5763. DOI: 10.1039/C2OB25229E. PMID: 22717686. View Source
